8-Gingerdione
8-Gingerdione
[8]-Gingerdione is a monomethoxybenzene, a member of phenols and a beta-diketone.
(8)-Gingerdione has been reported in Zingiber officinale with data available.
See also: Ginger (part of).
(8)-Gingerdione has been reported in Zingiber officinale with data available.
See also: Ginger (part of).
Brand Name:
Vulcanchem
CAS No.:
77334-06-6
VCID:
VC21345902
InChI:
InChI=1S/C19H28O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,22H,3-9,11,14H2,1-2H3
SMILES:
Array
Molecular Formula:
C19H28O4
Molecular Weight:
320.4 g/mol
8-Gingerdione
CAS No.: 77334-06-6
Cat. No.: VC21345902
Molecular Formula: C19H28O4
Molecular Weight: 320.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | [8]-Gingerdione is a monomethoxybenzene, a member of phenols and a beta-diketone. (8)-Gingerdione has been reported in Zingiber officinale with data available. See also: Ginger (part of). |
|---|---|
| CAS No. | 77334-06-6 |
| Molecular Formula | C19H28O4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione |
| Standard InChI | InChI=1S/C19H28O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,22H,3-9,11,14H2,1-2H3 |
| Standard InChI Key | QDSRAFNZQKMHPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
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